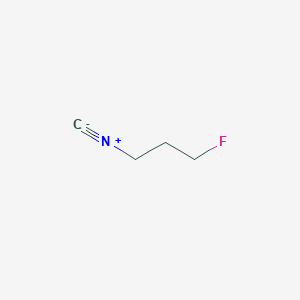

1-Fluoro-3-isocyanopropane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6FN |

|---|---|

Molecular Weight |

87.10 g/mol |

IUPAC Name |

1-fluoro-3-isocyanopropane |

InChI |

InChI=1S/C4H6FN/c1-6-4-2-3-5/h2-4H2 |

InChI Key |

XQZRJSVOIFFJMG-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CCCF |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Fluoro 3 Isocyanopropane

Classical and Contemporary Approaches to Fluoroalkane Synthesis

The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. Various methods have been developed for the synthesis of fluoroalkanes, ranging from direct fluorination to nucleophilic substitution reactions.

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). While seemingly the most straightforward approach, it is often impractical for the synthesis of selectively monofluorinated compounds like 1-fluoro-3-isocyanopropane. The high reactivity of elemental fluorine leads to several limitations:

Lack of Selectivity: Direct fluorination is a highly exothermic and often explosive reaction, making it difficult to control. nih.govgoogle.com It typically results in a mixture of polyfluorinated products, as the high energy of the reaction promotes the substitution of multiple hydrogen atoms. nih.gov

Carbon-Carbon Bond Cleavage: The aggressive nature of the reaction can lead to the fragmentation of the carbon skeleton, resulting in a complex mixture of shorter-chain fluorinated alkanes.

Hazardous Conditions: The use of elemental fluorine requires specialized equipment and extreme caution due to its high toxicity and reactivity.

For the synthesis of this compound, direct fluorination of a propyl isocyanide precursor would likely be unfeasible due to the high probability of reaction at multiple sites and potential decomposition of the isocyanide group.

More controlled and selective methods for introducing fluorine involve nucleophilic substitution reactions, primarily fluorodehalogenation and fluorodehydroxylation.

Fluorodehalogenation , often referred to as the Swarts reaction, involves the exchange of a halogen (typically chlorine or bromine) for a fluorine atom using a metal fluoride (B91410) reagent. Common reagents include potassium fluoride (KF), silver fluoride (AgF), and antimony trifluoride (SbF₃). For the synthesis of this compound, a plausible precursor would be 1-chloro-3-isocyanopropane (B13503591) or 1-bromo-3-isocyanopropane. The reaction would proceed as follows:

Cl-CH₂CH₂CH₂-NC + KF → F-CH₂CH₂CH₂-NC + KCl

The efficacy of this reaction is often enhanced by the use of a phase-transfer catalyst or a high-boiling point solvent to facilitate the dissolution of the metal fluoride.

Fluorodehydroxylation involves the conversion of a hydroxyl group into a fluorine atom. Alcohols are poor leaving groups, so the hydroxyl group must first be activated. This can be achieved using various reagents, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). A potential synthetic route starting from 3-isocyanopropan-1-ol would be:

HO-CH₂CH₂CH₂-NC + DAST → F-CH₂CH₂CH₂-NC

These nucleophilic substitution methods offer significantly better control and selectivity compared to direct fluorination, making them more viable for the synthesis of this compound.

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Fluorination | F₂ | Direct conversion of C-H to C-F | Low selectivity, harsh conditions, potential for decomposition nih.govgoogle.com |

| Fluorodehalogenation | KF, AgF, SbF₃ | Good selectivity, milder conditions | Requires a halogenated precursor |

| Fluorodehydroxylation | DAST, Deoxo-Fluor® | Good selectivity, readily available alcohol precursors | Reagents can be expensive and moisture-sensitive |

Radical fluoroalkylation has emerged as a powerful tool in modern organic synthesis for the formation of carbon-fluorine bonds. These methods often involve the generation of a fluoroalkyl radical which then adds to a suitable acceptor. While often used for the introduction of polyfluorinated moieties (e.g., -CF₃), strategies for monofluorination have also been developed. nih.gov

One approach involves the use of a radical initiator to generate a fluoroalkyl radical from a precursor such as a fluoroalkyl halide. This radical can then participate in addition reactions. For a molecule like this compound, a radical-based synthesis is less direct for the introduction of a single fluorine atom at a specific, unactivated position. However, radical reactions are a significant area of research in fluorine chemistry. nih.gov

Advanced Synthetic Routes to Isocyanides

The isocyanide functional group is known for its unique reactivity and is a valuable synthon in multicomponent reactions. The synthesis of isocyanides has evolved from classical methods to more advanced and efficient protocols.

The most common and versatile method for the synthesis of isocyanides is the dehydration of N-substituted formamides. mdpi.comwikipedia.org This reaction typically involves the use of a dehydrating agent in the presence of a base. A plausible precursor for this compound would be N-(3-fluoropropyl)formamide.

The general reaction is as follows:

F-CH₂CH₂CH₂-NHCHO + Dehydrating Agent/Base → F-CH₂CH₂CH₂-NC + H₂O

A variety of dehydrating agents can be employed, each with its own advantages and limitations.

| Dehydrating Agent | Base | Typical Conditions | Notes |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Pyridine, Triethylamine (B128534) | 0 °C to room temperature | Widely used, effective for a broad range of substrates. mdpi.com |

| Phosgene (B1210022) (COCl₂) or its surrogates (diphosgene, triphosgene) | Triethylamine | Low temperature | Highly efficient but toxic. mdpi.com |

| Tosyl chloride (TsCl) | Pyridine | Room temperature | Milder conditions, suitable for sensitive substrates. |

| Burgess Reagent | - | Mild, neutral conditions | Effective for substrates with sensitive functional groups. |

The choice of dehydrating agent and base is crucial and depends on the specific properties of the starting formamide, including the presence of other functional groups. For N-(3-fluoropropyl)formamide, a mild dehydrating agent would be preferable to avoid potential side reactions involving the fluorine atom.

While the dehydration of formamides is the most prevalent method, isocyanides can also be generated from other precursors.

The Hofmann carbylamine reaction involves the reaction of a primary amine with chloroform (B151607) and a strong base, typically in a biphasic system with a phase-transfer catalyst. wikipedia.org For the synthesis of this compound, the precursor would be 3-fluoropropylamine:

F-CH₂CH₂CH₂-NH₂ + CHCl₃ + 3 KOH → F-CH₂CH₂CH₂-NC + 3 KCl + 3 H₂O

This method is historically significant but is often limited by lower yields and the use of harsh basic conditions.

Another classical approach is the silver cyanide route , where an alkyl halide reacts with silver cyanide (AgCN). researchgate.net This method is less common now due to the high cost of silver cyanide and the potential for the formation of the isomeric nitrile as a byproduct.

More contemporary methods include the reaction of alkali metal amides with carbon monoxide. nih.gov These newer approaches often offer milder reaction conditions and improved functional group tolerance.

Green Chemistry Approaches in Isocyanide Synthesis Research

The synthesis of isocyanides has traditionally relied on reagents and conditions that are now considered environmentally unfavorable. researchgate.net Modern research, however, has pivoted towards greener and more sustainable protocols, aligning with the principles of green chemistry. semanticscholar.org A primary focus has been the replacement of hazardous reagents used in the dehydration of N-formamides, the most common precursors to isocyanides. researchgate.netrsc.org

Historically, highly toxic reagents like phosgene and its surrogates (diphosgene, triphosgene) were employed for this transformation. rsc.orgresearchgate.net While effective, their toxicity poses significant handling risks. d-nb.info Phosphorus oxychloride (POCl₃) became a common alternative, but it is also highly reactive and generates significant waste during aqueous workup procedures. rsc.orgnih.gov

Recent advancements have identified p-toluenesulfonyl chloride (p-TsCl) as a superior dehydrating agent for non-sterically demanding aliphatic formamides. rsc.org It is less toxic, cheaper, and the reaction protocol is often simpler and safer due to being less exothermic. semanticscholar.orgrsc.org Comparative studies measuring the environmental impact factor (E-factor), which quantifies waste generation, have shown that syntheses using p-TsCl are significantly more sustainable than those using POCl₃. rsc.orgrsc.org Another green approach involves the reaction of primary amines with difluorocarbene, which can be generated in-situ from non-toxic precursors, avoiding reagents like chloroform or metal cyanides entirely. organic-chemistry.orgacs.org

Solvent choice and workup procedures are also critical from a green chemistry perspective. Dichloromethane (DCM) is a common solvent for isocyanide synthesis but is considered hazardous. rsc.org Research has identified more sustainable alternatives like dimethyl carbonate (DMC), which can yield excellent results, albeit sometimes requiring longer reaction times. semanticscholar.orgrsc.org Furthermore, innovative protocols have been developed to eliminate the aqueous workup step altogether. rsc.org This not only reduces water consumption and waste but also prevents potential yield loss, as isocyanides can be sensitive to acidic conditions generated during hydrolysis. rsc.orgrsc.org Solvent-free approaches, where a liquid base such as triethylamine serves as both the base and the reaction medium, represent a highly efficient and green alternative, offering rapid reaction times and minimal waste. nih.govmdpi.comresearchgate.net Mechanochemical methods, using ball-milling, have also been explored to further reduce solvent use. nih.gov

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis from Formamides

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Tertiary amine base (e.g., pyridine, triethylamine), often in DCM | Well-established, good yields for diverse substrates | Highly reactive, generates significant waste, requires careful handling | semanticscholar.orgrsc.orgnih.gov |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine or other amine base, in DCM or greener solvents like DMC | Less toxic, cheaper, lower E-factor, less exothermic reaction | May be less effective for sterically hindered formamides | semanticscholar.orgrsc.orgrsc.org |

| Triphenylphosphine (B44618) (PPh₃) / Iodine (I₂) | Tertiary amine base (e.g., triethylamine) in DCM | Mild conditions, employs readily available reagents | Generates triphenylphosphine oxide as a byproduct, which can complicate purification | rsc.orgd-nb.info |

| Phosgene / Surrogates (e.g., Triphosgene) | Requires a base to neutralize HCl byproduct | Highly effective | Extremely toxic, significant safety and handling concerns | rsc.orgd-nb.info |

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of a bifunctional molecule like this compound can be approached using either convergent or divergent strategies, each offering distinct advantages.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. For this compound, this could involve:

Preparation of a C3 synthon containing the fluorine atom, such as 1-bromo-3-fluoropropane (B1205824).

Independent preparation of an isocyanide precursor or equivalent.

Coupling these two fragments. For instance, the fluorinated alkyl halide could undergo nucleophilic substitution with a cyanide source, followed by reduction of the resulting nitrile to a primary amine, formylation, and subsequent dehydration to install the isocyanide group.

A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. In the context of this compound, one might start with a precursor like 3-aminopropan-1-ol. This single starting material could be used to generate the target molecule via fluorination of the alcohol and conversion of the amine to the isocyanide. The same precursor could also be used to create a library of analogues by, for example, reacting the amine with different electrophiles or converting the alcohol to other functional groups.

Strategies for Carbon-Fluorine Bond Formation at the Propyl Chain

Introducing a fluorine atom onto an alkyl chain with high regioselectivity is a critical step in the synthesis of this compound. organic-chemistry.org Two primary strategies can be envisioned for this transformation.

The first strategy involves the deoxofluorination of a precursor alcohol . A readily available starting material such as 3-aminopropan-1-ol or its N-formyl derivative, N-(3-hydroxypropyl)formamide, could be used. The primary alcohol would be converted to the corresponding alkyl fluoride using a deoxofluorination reagent. This approach ensures that the fluorine is installed exclusively at the desired C1 position.

The second, and often more straightforward, strategy is to utilize a pre-fluorinated C3 building block . Commercially available reagents like 1-bromo-3-fluoropropane or 1-chloro-3-fluoropropane (B8262802) provide an intact propyl chain with the fluorine atom already in the correct position. The synthesis then proceeds by leveraging the remaining halide as a reactive handle for nucleophilic substitution to introduce the nitrogen functionality required for the isocyanide group. This method offers absolute regiocontrol over the fluorine's position.

Strategies for Isocyanide Functional Group Installation

The installation of the isocyanide functional group is the defining transformation in the synthesis. wikipedia.org The most common and versatile method for preparing aliphatic isocyanides is the dehydration of N-substituted formamides . nih.govaakash.ac.in In the case of this compound, the precursor would be N-(3-fluoropropyl)formamide. This formamide can be prepared by the formylation of 3-fluoropropylamine. The subsequent dehydration step is typically accomplished using reagents like phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (p-TsCl) in the presence of a tertiary amine base. rsc.orgresearchgate.net

Another classic method is the Hofmann Isocyanide Synthesis , also known as the carbylamine reaction. aakash.ac.inwikipedia.org This reaction involves treating a primary amine—in this case, 3-fluoropropylamine—with chloroform and a strong base, such as potassium hydroxide, often under phase-transfer catalysis conditions. wikipedia.org The reaction proceeds through the intermediacy of dichlorocarbene. wikipedia.org While historically significant, this method often suffers from the use of hazardous chloroform and can be less efficient for some substrates compared to modern dehydration protocols. scienceinfo.com

A more recent and greener alternative involves the use of in-situ generated difluorocarbene . acs.org This method reacts a primary amine with difluorocarbene, which is formed from a stable precursor like sodium chlorodifluoroacetate. organic-chemistry.orgacs.org This approach avoids the use of toxic reagents and represents a novel way to construct the isocyano group. acs.org

Table 2: Key Methods for Isocyanide Functional Group Installation

| Method | Precursor | Key Reagents | General Applicability | Source(s) |

|---|---|---|---|---|

| Formamide Dehydration | N-(3-fluoropropyl)formamide | POCl₃ or p-TsCl; Tertiary Amine Base | Very broad; most common and versatile method for lab synthesis | rsc.orgnih.govnih.gov |

| Hofmann Carbylamine Reaction | 3-Fluoropropylamine | Chloroform (CHCl₃); Strong Base (e.g., KOH) | Classic method for primary amines; foul odor can be an issue | wikipedia.orgscienceinfo.com |

| Reaction with Difluorocarbene | 3-Fluoropropylamine | Sodium chlorodifluoroacetate (source of :CF₂) | Modern, green alternative; avoids toxic reagents | organic-chemistry.orgacs.org |

| Silver Cyanide Route | 3-Fluoro-1-iodopropane | Silver(I) cyanide (AgCN) | Of historical interest; not commonly used in modern synthesis | wikipedia.org |

Scale-Up Methodologies and Optimization in Laboratory Research

Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative laboratory scale introduces new challenges that require careful optimization. researchgate.net For isocyanide synthesis, key considerations include reaction time, temperature management, and purification.

Recent research has shown that the dehydration of formamides can be significantly optimized for scale-up. rsc.org One major improvement is the elimination of aqueous workup procedures. rsc.org On a large scale, extractions with water are cumbersome and generate large volumes of waste. By designing the reaction so that byproducts precipitate and can be removed by simple filtration, the process becomes much more efficient and scalable. rsc.org

Reaction concentration also plays a crucial role. Many literature procedures for isocyanide synthesis run at high dilution. Increasing the concentration can dramatically reduce reaction times from several hours to under 15 minutes. rsc.org This not only improves throughput but also minimizes the exposure of the chemist to the potent, unpleasant odor characteristic of volatile isocyanides. rsc.org

Temperature control is another critical factor, especially for exothermic reactions like dehydration with POCl₃. semanticscholar.org On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions. The use of less exothermic reagents, such as p-TsCl, can make the process inherently safer and easier to manage at scale. rsc.org

Finally, purification must be considered. Isocyanides can degrade on silica (B1680970) gel, so prolonged column chromatography should be avoided. rsc.org Developing methods that yield a crude product of high purity, which can be purified by a rapid filtration through a silica plug or by distillation, is essential for successful laboratory-scale production. nih.gov The optimization of these factors—eliminating aqueous workups, increasing concentration, managing thermochemistry, and streamlining purification—are all key to developing a robust and scalable laboratory synthesis. rsc.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 3 Isocyanopropane

Nucleophilic Reactivity at the Isocyanide Carbon Center

The terminal carbon of the isocyanide group in 1-Fluoro-3-isocyanopropane acts as a potent nucleophile, readily attacking electrophilic centers. This reactivity is the cornerstone of its participation in a wide array of powerful synthetic transformations, most notably multicomponent reactions (MCRs). nih.gov In these reactions, three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offering high atom economy and efficiency. nih.gov

Multicomponent Reactions (MCRs) Involving this compound

Isocyanide-based multicomponent reactions (IMCRs) are exceptionally versatile due to the dual nucleophilic and electrophilic nature of the isocyanide carbon. researchgate.net This allows for the formation of diverse chemical structures and peptide-like scaffolds from simple starting materials. researchgate.net

The Ugi four-component reaction (U-4CR) is a prominent MCR that synthesizes α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net The reaction is typically fast, often completing within minutes, and proceeds with high atom economy, losing only a molecule of water. For this compound, the reaction would proceed through the mechanism outlined below:

Imine Formation: The aldehyde and amine react to form an imine.

Iminium Ion Activation: The carboxylic acid protonates the imine, forming an activated iminium ion.

Nucleophilic Attack: The nucleophilic carbon of this compound attacks the iminium ion, yielding a nitrilium ion intermediate.

Second Nucleophilic Addition: The carboxylate anion adds to the nitrilium ion.

Mumm Rearrangement: An irreversible intramolecular acyl transfer (Mumm rearrangement) occurs, yielding the final stable bis-amide product. This final step drives the entire reaction sequence forward.

The versatility of the Ugi reaction allows for the creation of extensive chemical libraries for applications in drug discovery. The products, known as peptidomimetics, are of significant interest in pharmaceutical research. nih.gov

Table 1: Representative Ugi Reaction with this compound

| Aldehyde (R¹CHO) | Amine (R²NH₂) | Carboxylic Acid (R³COOH) | Isocyanide | Solvent | Product |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Acetic Acid | This compound | Methanol | 2-acetamido-N-(3-fluoropropyl)-N,2-diphenylacetamide |

| Isobutyraldehyde | Benzylamine | Propionic Acid | This compound | Ethanol | N-benzyl-N-(3-fluoropropyl)-2-(propionamido)-3-methylbutanamide |

Discovered by Mario Passerini in 1921, the Passerini three-component reaction (P-3CR) is the first known isocyanide-based MCR. It involves the reaction of a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. researchgate.net This reaction is typically conducted in aprotic solvents at high concentrations.

The mechanism of the Passerini reaction is thought to involve the following steps:

Carbonyl Activation: The carboxylic acid activates the carbonyl group through hydrogen bonding.

Nucleophilic Attack: The isocyanide carbon attacks the activated carbonyl carbon.

Intermediate Formation: A nitrilium intermediate is formed, which is then attacked by the carboxylate.

Acyl Transfer: A subsequent acyl transfer results in the final α-acyloxy amide product.

The P-3CR is highly valued for its ability to generate functionalized molecules that are useful in natural product synthesis and medicinal chemistry. bohrium.com

Table 2: Representative Passerini Reaction with this compound

| Carbonyl (R¹COR²) | Carboxylic Acid (R³COOH) | Isocyanide | Solvent | Product |

|---|---|---|---|---|

| Acetone | Benzoic Acid | This compound | Dichloromethane | 1-((3-fluoropropyl)carbamoyl)-1-methylethyl benzoate |

| Cyclohexanone | Acetic Acid | This compound | Tetrahydrofuran | 1-((3-fluoropropyl)carbamoyl)cyclohexyl acetate (B1210297) |

Research into isocyanide chemistry continues to expand the scope of MCRs. These emerging reactions often build upon the principles of the Ugi and Passerini reactions to access novel and complex heterocyclic scaffolds. rsc.org One such example is the Groebke–Blackburn–Bienaymé reaction, which yields 3-aminoimidazoles through a [4+1] cycloaddition-type mechanism. nih.gov The development of new MCRs is crucial for accelerating the exploration of chemical space and discovering new functional materials and therapeutic agents. rsc.org

Cycloaddition Reactions and Their Mechanistic Details

Beyond MCRs, this compound can participate in various cycloaddition reactions, where the isocyanide acts as a one-carbon synthon. These reactions are powerful methods for constructing five-membered rings. wikipedia.orgwikipedia.org

[4+1] Cycloadditions: In these reactions, the isocyanide (the one-atom component) reacts with a four-atom component, such as a conjugated diene, α,β-unsaturated ketone, or tetrazine. wikipedia.orgrsc.orgacs.org Lewis acid catalysis is often employed to activate the four-atom component. For instance, the GaCl₃-catalyzed reaction between an α,β-unsaturated ketone and an isocyanide can produce lactone derivatives. acs.org The mechanism typically involves the activation of the substrate by the Lewis acid, followed by nucleophilic attack from the isocyanide and subsequent cyclization. acs.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Isocyanides can react with 1,3-dipoles like azides, nitrones, or nitrile oxides in what is known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org This concerted, pericyclic reaction is a highly efficient route to five-membered heterocycles. wikipedia.org The reaction of this compound with a 1,3-dipole would proceed via a transition state where the 4π electrons of the dipole and the 2π electrons of the isocyanide C-N bond combine to form the new ring system. organic-chemistry.org Metal centers, such as gold(III), have been shown to mediate and promote the 1,3-dipolar cycloaddition of nitrones to isocyanides. acs.org

Electrophilic Activation and Transformations of this compound

While the nucleophilic character of the isocyanide carbon is central to MCRs, the group can also be activated by electrophiles, leading to different reaction pathways. The isocyanide functional group is sensitive to acid; in the presence of aqueous acid, it hydrolyzes to form a formamide (B127407), in this case, N-(3-fluoropropyl)formamide. wikipedia.org

In the context of transition metal catalysis, the isocyanide can be activated following its coordination to a metal center. mdpi.com For example, in palladium-catalyzed reactions, an aryl-palladium complex can undergo a 1,1-migratory insertion of the isocyanide into the metal-carbon bond. nih.gov This forms an imidoyl palladium intermediate, which can then be trapped by various nucleophiles or participate in further transformations like C-H activation or cross-coupling reactions. researchgate.netnih.gov

Furthermore, electrochemical methods can be used for activation. Anodic oxidation of a suitable substrate can generate a carbocation, which is then trapped by the isocyanide. This leads to the formation of a C-C bond and a nitrilium ion intermediate, which can be further transformed into amides or nitriles. chemrxiv.org This process demonstrates a way to functionalize C-H bonds using isocyanides under mild, oxidant-free conditions. chemrxiv.org

Based on a thorough review of the available scientific literature, it has been determined that there is a lack of specific published research on the chemical compound "this compound" corresponding to the detailed outline provided in the user's request. Searches for Lewis acid-catalyzed reactions, transition metal-catalyzed reactivity, radical reactions, and mechanistic elucidation studies involving this compound did not yield any specific data, research findings, or publications.

The requested article structure, with its specific subsections on topics such as "Lewis Acid Catalyzed Reactions," "Transition Metal-Catalyzed Reactivity," "Radical Reactions," and "Mechanistic Elucidation Studies" including "Kinetic Isotope Effects," requires detailed experimental and theoretical data that does not appear to be available in the public domain for this particular compound.

General information exists regarding the reactivity of the isocyanide functional group and fluorinated organic compounds separately. For instance, isocyanides are known to participate in a variety of transformations, including multicomponent reactions (like the Passerini and Ugi reactions), cycloadditions, and insertions into metal-carbon bonds. They can be activated by both Lewis acids and transition metals. Similarly, the chemistry of fluorinated compounds is a vast field, with the fluorine atom significantly influencing the reactivity of adjacent functional groups through its strong electron-withdrawing inductive effect.

However, without specific studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual verification. The creation of data tables and detailed research findings, as stipulated in the instructions, is not possible without primary or secondary literature sources.

Therefore, this response cannot fulfill the request to generate an article on the "" as outlined, due to the absence of specific scientific research on this subject.

Mechanistic Elucidation Studies

Identification of Reaction Intermediates

There is no available research that identifies or characterizes reaction intermediates in reactions involving this compound. Isocyanides, in general, are known to be versatile reactants capable of forming various intermediates. In multicomponent reactions like the Ugi or Passerini reactions, a key intermediate is often a nitrilium ion, formed by the attack of the isocyanide on an imine or a protonated carbonyl compound nih.govresearchgate.net.

Another common reaction pathway for isocyanides is cycloaddition, which would proceed through cyclic transition states and intermediates researchgate.netsemanticscholar.org. For a compound like this compound, intramolecular reactions could also be possible, potentially leading to cyclic intermediates. However, without experimental or computational studies on this specific molecule, the structure and stability of any such intermediates remain purely speculative.

Table 1: Hypothetical Reaction Intermediates for this compound (Based on General Isocyanide Reactivity) This table is illustrative and not based on published data for this compound.

| Reaction Type | Potential Intermediate Class | General Structure |

|---|---|---|

| Multicomponent Reaction | Nitrilium Ion | R-C≡N⁺-CH₂CH₂CH₂F |

| Radical Addition | α-isocyanoalkyl Radical | R-Ċ(NC)-CH₂CH₂CH₂F |

Influence of Solvent and Temperature on Reaction Mechanisms

No studies have been published detailing the effects of solvent or temperature on the reaction kinetics or mechanistic pathways of this compound.

For isocyanide and related isocyanate reactions, the choice of solvent is known to have a profound impact. The polarity of the solvent can influence reaction rates; for instance, some multicomponent reactions are accelerated in aqueous solutions or polar solvents like methanol, while others perform better in less polar media such as dichloromethane acs.orgmdpi.comrsc.org. The solvent can affect the stability of charged intermediates, such as nitrilium ions, and can influence the solubility of reactants and catalysts scientific.netresearchgate.net.

Temperature is a critical parameter that governs reaction kinetics. In general, higher temperatures increase reaction rates. However, temperature changes can also alter the reaction mechanism itself, favoring one pathway over another. For example, some reactions may shift from kinetic to thermodynamic control at higher temperatures, leading to a different product distribution bohrium.com. Theoretical studies on related compounds often show that reaction rate constants have a strong temperature dependence, and different reaction channels (e.g., abstraction vs. addition) can dominate at different temperature regimes researchgate.netacs.orgnih.gov. Without empirical data for this compound, it is impossible to construct an accurate data table or provide detailed findings on these effects.

Table 2: General Influence of Solvent and Temperature on Isocyanide Reactions This table represents general trends and is not specific to this compound.

| Parameter | General Effect on Isocyanide Reactions |

|---|---|

| Solvent Polarity | Can significantly alter reaction rates. Polar solvents may stabilize charged intermediates (e.g., nitrilium ions), while non-polar solvents may be preferred for radical pathways. |

| Solvent Type | Protic solvents (e.g., methanol) can participate in reactions, while aprotic solvents (e.g., THF, DCM) act primarily as the medium. |

| Temperature | Increasing temperature generally increases the reaction rate (Arrhenius behavior). It can also influence reaction selectivity and, in some cases, change the dominant reaction mechanism. |

Computational and Theoretical Investigations on 1 Fluoro 3 Isocyanopropane

Quantum Chemical Calculations of Electronic Structure

No specific studies detailing the electronic structure of 1-fluoro-3-isocyanopropane through quantum chemical calculations were found. Such studies would typically provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Ab Initio and Density Functional Theory (DFT) Approaches

There are no published articles that apply Ab Initio or Density Functional Theory (DFT) methods to this compound. These computational techniques are fundamental for calculating molecular properties, but data such as optimized geometry, total energy, and vibrational frequencies for this compound are not available in the literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Consequently, there is no specific data on its HOMO-LUMO energy gap, which is crucial for predicting its kinetic stability and chemical reactivity.

Electrostatic Potential Surfaces and Charge Distribution

Calculations of the electrostatic potential surface and charge distribution for this compound are not available. This information would be essential for understanding its intermolecular interactions and the electrophilic or nucleophilic nature of different regions of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations provide critical information about the three-dimensional structure and dynamic behavior of a molecule. However, no such studies have been published for this compound.

Energy Landscapes and Stable Conformations

The potential energy landscape and the identification of stable conformers for this compound have not been documented. This type of analysis would reveal the most likely shapes the molecule adopts and the energy barriers between different conformations.

Influence of Fluorine on Conformational Preferences

While the influence of fluorine on the conformational preferences of various organic molecules is a known phenomenon, often studied for its stereoelectronic effects, a specific investigation into how the fluorine atom affects the conformational preferences of the 3-isocyanopropane chain has not been reported.

Mechanistic Pathways from a Theoretical Perspective

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of chemical reactions. mdpi.comescholarship.org For a reactive molecule like this compound, these methods provide profound insights into potential reaction mechanisms that are often difficult to probe experimentally. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to map out reaction pathways, identify intermediates, and characterize transition states. chemrxiv.orgmdpi.com Studies on analogous isocyanate reactions, such as their cycloadditions with nitrones or their role in urethane formation, have demonstrated that DFT calculations can effectively predict reaction feasibility and selectivity. acs.orgmdpi.com

Computational methods like the G3MP2BHandHLYP composite method have been successfully used to calculate the barrier heights for reactions involving isocyanates, such as urethane formation. mdpi.com These calculations reveal that the presence of catalysts can significantly lower the activation barrier by over 100 kJ/mol, thereby accelerating the reaction. mdpi.com For this compound, similar calculations could predict its reactivity in various scenarios, including nucleophilic additions, cycloadditions, or polymerization reactions. The activation barriers for deblocking reactions of isocyanates have also been interpreted through DFT simulations, providing a correlation between molecular structure and thermal behavior. researchgate.netmdpi.com

Below is an illustrative table showing the type of data that would be generated from a computational study on the reaction pathways of an isocyanate.

| Reaction Type | Proposed Pathway | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| [3+2] Cycloaddition | Concerted Mechanism | 9.4 | -15.2 |

| Urethane Formation (Uncatalyzed) | Concerted Proton Transfer | 25.0 | -22.5 |

| Urethane Formation (Catalyzed) | Catalyst-Mediated Proton Transfer | 12.5 | -22.5 |

| Dimerization | Stepwise (Zwitterionic Intermediate) | 18.7 | -10.8 |

Note: The data in this table is illustrative and based on representative values from computational studies of various isocyanate reactions for demonstrative purposes. mdpi.commdpi.comebrary.net

Beyond energetics, computational chemistry allows for the precise determination of the three-dimensional structures of transition states (TS). youtube.com A transition state is a fleeting, high-energy configuration along the reaction coordinate that connects reactants to products. mdpi.com Locating the TS and analyzing its geometry provides critical information about how bonds are formed and broken.

For instance, in the DFT study of cycloaddition reactions between nitrones and isocyanates, the transition state geometries were optimized, revealing key interatomic distances. acs.org Such analyses for this compound could clarify whether a reaction proceeds through a synchronous (concerted) or asynchronous mechanism. In catalyzed urethane formation, computational models show that a three-molecule complex is formed, and the transition state involves a proton transfer between the alcohol and the catalyst concurrent with the new C-O bond formation. mdpi.com This level of detail is crucial for understanding reaction kinetics and selectivity.

The following table illustrates the kind of geometric data obtained from a transition state calculation for a hypothetical cycloaddition reaction.

| Interacting Atoms | Parameter | Value (Å) |

|---|---|---|

| Isocyanate C1 — Dipole O1 | Forming Bond Distance | 2.15 |

| Isocyanate N2 — Dipole C3 | Forming Bond Distance | 2.30 |

| Isocyanate C1=N2 | Stretching Bond | 1.25 |

| Dipole C3=N4 | Stretching Bond | 1.32 |

Note: This table presents hypothetical geometric parameters for a transition state to illustrate the outputs of a computational study, based on data from similar reactions. researchgate.net

Reactions are typically carried out in a solvent, which can have a profound impact on reaction mechanisms and energetics. mdpi.com Computational studies must account for these effects to provide realistic predictions. Solvation models are used to simulate the influence of the solvent environment on the reacting molecules. chemrxiv.orgpyscf.org

These models can be broadly classified as implicit or explicit. mdpi.com

Implicit Models : These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comscielo.br Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). mdpi.compyscf.org They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. youtube.com

Explicit Models : In this approach, individual solvent molecules are included in the calculation, typically forming a "supermolecule" with the solute. mdpi.com This method can capture specific solute-solvent interactions like hydrogen bonding but is computationally much more demanding.

The choice of solvent can alter the fundamental mechanism of a reaction. For example, the cycloaddition of nitrones with isocyanates proceeds through a concerted mechanism in the gas phase or nonpolar solvents, but shifts to a stepwise mechanism in polar solvents. acs.org For a molecule like this compound, which contains a polar C-F bond, accurately modeling solvent effects would be critical for predicting its behavior in different reaction media. researchgate.net

Computational Design of Novel Reactions and Derivatives

Computational chemistry is not only a tool for analysis but also a powerful engine for design. mdpi.com By leveraging theoretical calculations, researchers can predict the properties and reactivity of molecules that have not yet been synthesized. This in silico approach accelerates the discovery of new materials and reactions by prioritizing the most promising candidates for experimental investigation. mdpi.comresearchgate.net

For this compound, computational methods can guide the design of novel derivatives with tailored properties. For example, by systematically modifying substituents on the propane (B168953) backbone, one could computationally screen for derivatives with enhanced reactivity, greater thermal stability, or specific affinities for other molecules. This is particularly relevant in polymer science, where isocyanates are key building blocks for materials like polyurethanes. researchgate.netrsc.org Computational screening can predict how structural changes would affect properties like bond dissociation energies or the activation energy for polymerization, guiding the synthesis of new polymers with desired characteristics. mdpi.comrsc.org

An illustrative screening table for hypothetical derivatives is shown below.

| Derivative | Modification | Predicted Activation Energy for Urethane Formation (kcal/mol) | Predicted Product Stability (kcal/mol) |

|---|---|---|---|

| This compound | Base Molecule | 25.0 | -22.5 |

| Derivative A | Add Electron-Withdrawing Group | 22.1 | -23.0 |

| Derivative B | Add Electron-Donating Group | 26.5 | -21.8 |

| Derivative C | Introduce Steric Hindrance | 28.9 | -20.5 |

Note: This table is a conceptual illustration of how computational screening could be used to compare hypothetical derivatives.

Advanced Spectroscopic and Analytical Research Techniques Applied to 1 Fluoro 3 Isocyanopropane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

High-resolution NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the structure, dynamics, and chemical environment of molecules. For a compound like 1-fluoro-3-isocyanopropane, a suite of NMR experiments would be employed to fully characterize its structure.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural and Dynamic Studies

A complete structural elucidation of this compound would rely on the analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR would reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The fluorine atom would introduce additional complexity and information through ¹H-¹⁹F coupling.

¹³C NMR would identify the number of chemically non-equivalent carbon atoms. The isocyano group (-NC) and the carbon bonded to fluorine would exhibit characteristic chemical shifts.

¹⁹F NMR is particularly important for fluorinated compounds. It provides information on the chemical environment of the fluorine atom and its coupling to neighboring protons and carbons, which is invaluable for confirming the compound's structure.

Without experimental data, a table of chemical shifts and coupling constants for this compound cannot be generated.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the detailed connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to map out the proton network in the propane (B168953) chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to, providing definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying longer-range connectivity and piecing together the molecular skeleton, including the relationship between the propyl chain and the isocyano group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is essential for determining the stereochemistry and preferred conformation of the molecule.

Specific correlations for this compound cannot be tabulated without the actual spectral data.

Dynamic NMR for Exchange Processes and Conformational Analysis

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to study dynamic processes such as conformational changes or chemical exchange. For this compound, DNMR could be used to investigate the rotational barriers around the C-C bonds and to determine the relative populations of different conformers. However, no such studies have been found in the reviewed literature.

Quantitative NMR (qNMR) for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a sample by comparing the integral of an analyte's NMR signal to that of a certified reference standard. This technique could be applied to monitor the synthesis of this compound in real-time or to accurately determine the final product yield without the need for compound-specific response factors. No published applications of qNMR for this specific compound were identified.

Mass Spectrometry (MS) for Reaction Intermediates and Products

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₄H₆FNO), HRMS would be able to confirm this exact elemental composition, distinguishing it from other compounds with the same nominal mass. The expected exact mass could be calculated, but without experimental results, a table of observed mass-to-charge ratios and their corresponding molecular formulas cannot be presented.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound (C₄H₆FN), MS/MS provides critical insights into its molecular structure by elucidating its fragmentation pathways under conditions such as collision-induced dissociation (CID). gre.ac.uk The fragmentation of the protonated molecule, [M+H]⁺, is particularly informative.

The fragmentation process for this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key functional groups—the terminal fluorine atom and the isocyanide group—direct the fragmentation pathways. Common fragmentation mechanisms for such molecules include heterolytic and homolytic cleavages, as well as rearrangement reactions. youtube.com

Initial ionization would produce a molecular ion, which can then undergo a series of fragmentation steps. Plausible fragmentation pathways for this compound include the loss of small neutral molecules or the cleavage of the propyl chain. For example, the loss of a hydrogen fluoride (B91410) (HF) molecule is a common pathway for fluorinated compounds. Another expected fragmentation is the cleavage of the isocyanide group (-NC) or the entire propylamine (B44156) backbone. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and its isomers. mdpi.com

The table below outlines potential fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for the major fragments of this compound.

Table 1: Proposed MS/MS Fragmentation Pathways for Protonated this compound ([C₄H₆FN+H]⁺, m/z 88.06)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| 88.06 | HF | 68.05 | Cyclopropyliminium or related C₄H₆N⁺ isomers |

| 88.06 | HNC | 61.03 | Fluoropropyl cation (C₃H₆F⁺) |

| 88.06 | C₂H₄ (Ethene) | 60.03 | [F-CH₂-CH=NH₂]⁺ |

| 88.06 | C₃H₅F | 29.02 | [H₂C=NH₂]⁺ |

| 61.03 | H₂ | 59.02 | Fluoropropenyl cation (C₃H₄F⁺) |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Progress

Infrared (IR) and Raman spectroscopy are essential, non-destructive techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. masterorganicchemistry.com

The vibrational spectrum of this compound is dominated by the characteristic stretches of its two key functional groups: the isocyanide (-N≡C) and the carbon-fluorine (C-F) bonds.

The isocyanide group exhibits a strong, sharp absorption band in the IR spectrum, which is a highly characteristic and reliable diagnostic peak. This stretching vibration typically appears in the region of 2100–2170 cm⁻¹. The exact frequency is sensitive to the electronic environment; for instance, hydrogen bonding with protic solvents can cause shifts in this frequency. mdpi.com

The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the IR spectrum, generally between 1000 and 1400 cm⁻¹. This band can sometimes be complex due to coupling with other vibrations in the molecule. The high electronegativity of fluorine results in a highly polarized C-F bond, leading to a strong dipole moment change during vibration and thus a high-intensity IR absorption.

Raman spectroscopy provides complementary information. While the C-F stretch is often weak in Raman spectra, the isocyanide stretch can be observed, aiding in a comprehensive vibrational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

| Isocyanide | -N≡C | Stretch | 2100 - 2170 | Strong, Sharp | Medium |

| Fluoroalkane | C-F | Stretch | 1000 - 1400 | Strong | Weak |

| Alkane | C-H | Stretch | 2850 - 3000 | Medium | Medium |

| Alkane | CH₂ | Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

In situ IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable data on reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.netyoutube.com By continuously collecting IR spectra of a reaction mixture, the consumption of reactants and the formation of products can be tracked by observing changes in the intensity of their characteristic absorption bands.

For reactions involving this compound, in situ IR is particularly useful. For example, in isocyanide-based multicomponent reactions (IMCRs), the progress can be monitored by the disappearance of the strong isocyanide peak around 2150 cm⁻¹ and the concurrent appearance of new peaks corresponding to the product's functional groups (e.g., amide C=O stretch). nih.gov This allows for precise determination of reaction endpoints and optimization of reaction conditions such as temperature, pressure, and catalyst loading. rsc.org The quantitative data obtained can be used to derive rate constants and activation energies, offering deep mechanistic insights into the reaction pathway. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Derivativesrsc.org

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its derivatives, such as metal complexes or products of multicomponent reactions, may be crystalline. An X-ray crystallographic analysis of such a derivative would provide a wealth of structural information.

Although specific crystallographic data for derivatives of this compound are not widely published, the technique would yield precise measurements of:

Bond Lengths: The exact lengths of all covalent bonds, including C-F, C-C, C-N, and N≡C, can be determined with high precision.

Bond Angles: The angles between atoms, defining the molecule's geometry, are accurately measured.

Torsional Angles: These define the conformation of the flexible propyl chain.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, highlighting non-covalent interactions such as dipole-dipole forces involving the polar C-F bond, which can influence the material's physical properties.

This structural information is invaluable for understanding structure-property relationships, designing new materials, and validating theoretical models.

Advanced Chromatographic Methods for Separation and Purity Assessmentchromatographyonline.comepa.gov

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound and its reaction products.

A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Stationary Phase: A standard octadecylsilane (B103800) (C18) column is a common starting point. However, for fluorinated compounds, specialized stationary phases can offer enhanced selectivity and improved peak shape. nih.gov Pentafluorophenyl (PFP) phases, for instance, can provide unique interactions (e.g., π-π, dipole-dipole) that are beneficial for separating fluorinated isomers or complex mixtures. chromatographyonline.comchromatographyonline.com

Mobile Phase: A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient allows for the efficient elution of compounds with varying polarities. To ensure sharp peaks and reproducible retention times, additives such as formic acid or a buffer like ammonium (B1175870) acetate (B1210297) are often included in the mobile phase. epa.gov

Detection: Due to the lack of a strong chromophore, UV detection might offer limited sensitivity. A more powerful approach is coupling the HPLC system to a mass spectrometer (LC-MS). epa.govmdpi.com This provides not only high sensitivity but also mass information that confirms the identity of the eluting peaks.

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Pentafluorophenyl (PFP), 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2 µL |

| Detection | Mass Spectrometry (ESI+) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides a robust method for its analysis, leveraging the chromatographic separation based on the compound's volatility and polarity, followed by mass spectrometric detection which offers detailed structural information through its characteristic fragmentation patterns. The successful application of GC-MS to fluorinated organic compounds and isocyanates has been well-documented, providing a strong basis for its utility in the study of this compound systems. diva-portal.orgresearchgate.net

The chromatographic component of the system separates this compound from other components in a mixture. The choice of the capillary column is critical, with non-polar or medium-polarity columns often being suitable for the analysis of halogenated compounds. The retention time of this compound would be a key parameter for its identification under specific chromatographic conditions.

Following separation by the gas chromatograph, the eluted this compound molecules enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern is dictated by the structure of the molecule, with cleavage occurring at the weakest bonds and leading to the formation of stable ions.

For this compound, the mass spectrum is expected to exhibit a molecular ion peak corresponding to its molecular weight, although it may be of low intensity due to the reactive nature of the isocyanate group. The fragmentation of isocyanates is well-understood, and similar patterns would be anticipated for this compound. mdpi.comnih.gov Key fragmentation pathways would likely involve the loss of the isocyanate group (-NCO), the fluorine atom, or various alkyl fragments. The presence of the fluorine atom would also be indicated by characteristic isotopic patterns.

Detailed research findings on the specific GC-MS analysis of this compound are not extensively available in public literature. However, based on the known fragmentation of similar compounds, a hypothetical fragmentation pattern can be proposed.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structure | Notes |

| 103 | [M]+• | [CH2FCH2CH2NCO]+• | Molecular ion |

| 74 | [M - C2H5]+ | [CH2FNCO]+ | Loss of an ethyl radical |

| 61 | [M - NCO]+ | [CH2FCH2CH2]+ | Loss of the isocyanate group |

| 42 | [NCO]+ | [NCO]+ | Isocyanate functional group |

| 33 | [CH2F]+ | [CH2F]+ | Fluoromethyl cation |

This table is illustrative and based on general fragmentation principles of related compounds.

The quantitative analysis of this compound can also be performed using GC-MS, typically by monitoring specific ions (Selected Ion Monitoring, SIM) to enhance sensitivity and selectivity. This approach is particularly useful when analyzing complex matrices where co-eluting compounds might interfere with the analysis.

Research Applications of 1 Fluoro 3 Isocyanopropane As a Building Block in Complex Chemical Synthesis

Scaffold Construction for Advanced Molecular Architectures

The dual reactivity of 1-fluoro-3-isocyanopropane allows for its use in the construction of sophisticated molecular frameworks, particularly in the synthesis of cyclic and heterocyclic systems that are prevalent in pharmaceuticals and other biologically active compounds.

The presence of the fluorine atom can significantly impact the conformational preferences and electronic nature of cyclic systems. The isocyanide group, with its unique reactivity, can participate in a variety of cyclization reactions. While direct examples utilizing this compound are not extensively documented, the principles of its reactivity can be inferred from related compounds. For instance, the fluoropropyl moiety can be incorporated into a ring system via nucleophilic substitution or other C-C bond-forming reactions, with the isocyanide group either being carried through the reaction sequence or participating directly in the cyclization.

The isocyanide functionality is well-known to undergo cycloaddition reactions. For example, in [4+1] cycloadditions, the isocyanide can react with a 1,3-diene to form a five-membered ring. The fluorinated propyl chain would then be a substituent on this newly formed ring, introducing fluorine into the heterocyclic core.

| Reaction Type | Reactants | Resulting Scaffold |

| Nucleophilic Substitution/Cyclization | Dihalogenated precursor, this compound (as nucleophile) | Fluorinated carbocycle or heterocycle |

| [4+1] Cycloaddition | Conjugated diene, this compound | 3-(3-Fluoropropyl)-1H-pyrrole derivative |

| Multicomponent Reactions | Aldehyde, Amine, Carboxylic Acid, this compound (Ugi) | α-Acylamino amide with a 3-fluoropropyl substituent |

This table represents potential applications based on the known reactivity of the functional groups.

Heterocyclic compounds are fundamental to medicinal chemistry, and the introduction of fluorine can enhance their therapeutic properties. Isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful methods for the rapid synthesis of diverse heterocyclic scaffolds. acs.orgacs.orgnih.govbeilstein-journals.org this compound is an ideal candidate for these reactions, allowing for the direct incorporation of a fluorinated side chain.

In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an amine, and a carboxylic acid to generate a complex α-acylamino amide product bearing the 3-fluoropropyl group. nih.gov This product could then undergo further transformations to yield various fluorinated heterocycles. Similarly, in a Passerini three-component reaction, it could react with an aldehyde and a carboxylic acid to produce an α-acyloxy carboxamide with the same fluorinated substituent. wikipedia.orgorganicreactions.orgwalisongo.ac.id

The synthesis of fluorinated nitrogen heterocycles is of particular interest. nih.gov For instance, the reaction of o-alkenyl aromatic isocyanides with fluorinated alcohols and sulfur ylides has been shown to produce 3-fluoroalkyl-substituted indoles. acs.org While this example does not use this compound directly, it highlights a pathway where a fluorinated alkyl group from a reagent is incorporated into a heterocyclic system via an isocyanide-mediated reaction.

Precursor for Advanced Reagents and Ligands in Catalysis Research

The electronic properties of ligands play a crucial role in the efficacy and selectivity of metal catalysts. The introduction of fluorine into a ligand can significantly alter its σ-donating and π-accepting capabilities, thereby tuning the reactivity of the metal center. fu-berlin.deresearcher.life

This compound can serve as a precursor for the synthesis of more complex fluorinated isocyanide ligands. The isocyanide group can be directly coordinated to a metal center, or the propyl chain can be further functionalized to create multidentate ligands. The presence of the fluorine atom can enhance the π-acceptor properties of the isocyanide ligand, which is a desirable trait in many catalytic applications. fu-berlin.deresearcher.life Perfluorination of the organic residue of an isocyanide is known to strongly enhance its π-acceptor properties by lowering the energy of the π* orbital. fu-berlin.de

| Ligand Type | Synthetic Approach from this compound | Potential Metal Complexes |

| Monodentate Isocyanide | Direct coordination | [M(CO)n(CN-CH2CH2CH2F)] |

| Bidentate Phosphine-Isocyanide | Functionalization of the fluoroalkyl chain | [M(P-L-CH2CH2CH2F-NC)Xn] |

| Tridentate Pincer Ligands | Elaboration of the propyl backbone | [M(pincer-CH2CH2CH2F-NC)Xn] |

This table illustrates hypothetical ligand designs based on this compound.

The coordination chemistry of fluorinated isocyanides has been a subject of interest. Studies on complexes of trifluoromethyl isocyanide have shown that it is a very strong π-accepting ligand. researcher.life This property can lead to the formation of unusual metal complexes with unique structures and reactivity. The partially fluorinated nature of this compound would place its ligand properties intermediate between non-fluorinated alkyl isocyanides and perfluorinated ones. researcher.life

The coordination of this compound to a metal center activates the isocyanide group towards nucleophilic attack, which can be exploited for further ligand functionalization. This reactivity allows for the in-situ generation of more complex ligands directly on the metal template. The field of organometallic chemistry continues to explore the unique properties that fluorinated ligands can impart on metal complexes, including applications in catalysis and materials science. acs.orgresearchgate.netresearchgate.net

Role in the Development of Reaction Methodologies

The unique reactivity of bifunctional reagents like this compound can spur the development of novel reaction methodologies. The ability to introduce both fluorine and a reactive isocyanide handle in a single step provides a concise route to complex molecules, which can be advantageous in multi-step syntheses.

The development of new multicomponent reactions is an active area of research, and functionalized isocyanides are key players in this field. acs.orgfrontiersin.orgnih.gov The presence of the fluoropropyl group in this compound could be exploited to direct or participate in subsequent transformations after the initial multicomponent reaction, leading to the development of novel tandem or domino reaction sequences. For example, an Ugi reaction product derived from this compound could undergo an intramolecular cyclization involving the fluorinated chain, triggered by a specific reagent or catalyst.

Furthermore, the development of catalytic fluorination methods is of great importance in modern organic chemistry. mdpi.com While this compound itself is a fluorinated building block, its derivatives could potentially be used in the design of new chiral fluorinating reagents or catalysts for asymmetric fluorination reactions. The interplay between the fluorine atom and the isocyanide group offers intriguing possibilities for the design of new reagents and the exploration of their reactivity in developing novel synthetic methods.

Synthesis of Intermediates for Fluorine-Containing Functional Molecules in Academic Investigation

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties. nih.gov Compounds like this compound serve as key intermediates for the synthesis of a wide range of fluorine-containing molecules destined for academic and industrial research. innospk.cominnospk.com

The polymerization of isocyanides is a known method for producing helical polymers known as poly(isocyanide)s. These polymers have found applications in areas such as chiral separations and as scaffolds for catalysts. This compound can serve as a monomer in such polymerizations, leading to the formation of a unique fluorinated polymer: poly(1-(3-fluoropropyl)iminomethylene).

The pendant 3-fluoropropyl groups along the polymer backbone would be expected to impart distinct properties to the material. The high electronegativity of fluorine could influence the polymer's solubility, thermal stability, and surface properties, potentially rendering it more hydrophobic and chemically resistant than its non-fluorinated counterparts. innospk.com Academic research in this area explores the synthesis of such novel fluorinated polymers and characterizes their unique material properties for potential use in advanced materials science.

Table 2: Predicted Properties of Poly(1-(3-fluoropropyl)iminomethylene)

| Property | Predicted Characteristic | Rationale |

| Structure | Helical polymer chain | Characteristic of poly(isocyanide)s |

| Thermal Stability | High | Strong C-F bonds contribute to thermal resistance |

| Solubility | Soluble in select organic solvents | Pendant alkyl chains enhance solubility |

| Surface Energy | Low | Fluorinated surfaces are typically hydrophobic and oleophobic |

| Chemical Resistance | High | Fluorine atoms shield the polymer backbone from chemical attack |

In medicinal chemistry, bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a critical strategy for lead optimization. nih.gov The replacement of a hydrogen atom or a methyl group with fluorine or a fluorinated alkyl group can lead to improved potency, selectivity, and pharmacokinetic profiles.

This compound provides a direct method for introducing the 3-fluoropropyl group into a larger, biologically active molecule (a "scaffold") via the isocyanide's reactivity in MCRs. researchgate.netnih.gov This fluorinated chain can act as a bioisostere for other small alkyl groups or polar functional groups. The presence of fluorine can block metabolic oxidation at that position, increasing the drug's half-life. Furthermore, the strong C-F bond dipole can influence conformational preferences and engage in favorable interactions with biological targets, potentially increasing binding affinity. Academic investigations utilize this building block to systematically study the effects of introducing a fluorinated chain into known pharmacophores, thereby exploring new chemical space and developing improved therapeutic candidates. researchgate.net

Derivatives and Analogues of 1 Fluoro 3 Isocyanopropane: Synthetic Strategies and Reactivity Studies

Structural Modifications of the Propyl Chain

The introduction of chirality into the propyl chain of 1-fluoro-3-isocyanopropane can significantly influence the molecule's biological activity and material properties. Asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched derivatives.

Detailed Research Findings:

Strategies for introducing stereocenters often involve the use of chiral starting materials or the application of asymmetric catalytic methods. While specific literature on the asymmetric synthesis of this compound derivatives is limited, established methodologies in organofluorine chemistry can be applied.

One plausible approach involves the asymmetric reduction of a corresponding β-fluoroketone precursor. The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides, can afford chiral β-fluoroalcohols. Subsequent conversion of the hydroxyl group to an isocyanide, via a two-step process of mesylation or tosylation followed by nucleophilic substitution with a cyanide salt and subsequent dehydration, would yield the desired chiral this compound analogue.

Alternatively, asymmetric Michael additions of nucleophiles to α-fluoro-α,β-unsaturated esters or nitriles can generate precursors with a stereocenter at the β-position relative to the fluorine atom. The ester or nitrile group can then be elaborated to the isocyanide functionality.

| Method | Chiral Source | Key Transformation | Potential Product |

| Asymmetric Reduction | Chiral Borane Catalyst (e.g., CBS) | Reduction of a β-fluoroketone | (R)- or (S)-1-fluoro-3-isocyanopropane with a stereocenter at C1 |

| Asymmetric Michael Addition | Chiral Organocatalyst | Conjugate addition to an α-fluoro-α,β-unsaturated system | Precursor to a this compound derivative with a stereocenter at C2 |

| Enzymatic Resolution | Lipases or Esterases | Kinetic resolution of a racemic fluoroalcohol precursor | Enantiomerically enriched fluoroalcohol for conversion to the isocyanide |

This table presents hypothetical strategies based on established asymmetric synthesis methods.

Altering the length of the alkyl chain between the fluorine atom and the isocyanide group can modulate the molecule's flexibility, lipophilicity, and binding characteristics. Synthetic routes to homologues of this compound would involve the use of starting materials with different chain lengths.

Detailed Research Findings:

The synthesis of shorter-chain analogues, such as 1-fluoro-2-isocyanoethane, could be envisioned starting from 2-fluoroethanol. Conversion of the alcohol to the corresponding halide or sulfonate, followed by isocyanation, would yield the desired product.

For longer-chain analogues, such as 1-fluoro-4-isocyanobutane, a suitable starting material would be 4-fluorobutanol. The synthetic sequence would be analogous to that for the three-carbon chain. Alternatively, homologation strategies could be employed. For instance, the reaction of a fluorinated alkyl halide with the anion of a protected isocyanomethylphosphine oxide (a Horner-Wadsworth-Emmons type reaction) could provide a route to chain-extended fluorinated isocyanides.

| Starting Material | Number of Carbons | Synthetic Approach | Product |

| 2-Fluoroethanol | 2 | Halogenation/Sulfonylation followed by Isocyanation | 1-Fluoro-2-isocyanoethane |

| 4-Fluorobutanol | 4 | Halogenation/Sulfonylation followed by Isocyanation | 1-Fluoro-4-isocyanobutane |

| 5-Fluoropentanol | 5 | Halogenation/Sulfonylation followed by Isocyanation | 1-Fluoro-5-isocyanopentane |

| 1-Bromo-3-fluoropropane (B1205824) | 4 | Reaction with lithiated isocyanomethylphosphonate | 1-Fluoro-4-isocyanobut-1-ene (followed by reduction) |

This table illustrates potential synthetic routes to homologues of this compound.

Manipulation of the Isocyanide Functional Group

The isocyanide group is a highly versatile functional handle that can be transformed into a wide array of other nitrogen-containing functionalities, offering a gateway to diverse classes of compounds.

Detailed Research Findings:

Isothiocyanates: The conversion of isocyanides to isothiocyanates can be achieved by reaction with elemental sulfur. This reaction is often catalyzed by a base or a transition metal complex. The presence of the fluorine atom in this compound is not expected to interfere with this transformation, providing a straightforward route to 1-fluoro-3-isothiocyanatopropane.

Carbodiimides: Isocyanides can be converted to carbodiimides through various methods, including oxidative coupling reactions. For example, the reaction of an isocyanide with an amine in the presence of an oxidant like mercury(II) oxide or through transition-metal catalysis can yield unsymmetrical carbodiimides. Reacting this compound with a primary amine under such conditions would produce a fluorinated carbodiimide derivative.

| Target Functional Group | Reagent(s) | General Reaction Conditions | Product |

| Isothiocyanate | Elemental Sulfur (S₈) | Heating, often with a catalyst (e.g., DBU) | 1-Fluoro-3-isothiocyanatopropane |

| Carbodiimide | Primary Amine (R-NH₂), Oxidant (e.g., HgO) or Catalyst | Varies depending on the method | N-(3-Fluoropropyl)-N'-alkyl/arylcarbodiimide |

| Amidine | Primary or Secondary Amine | Acid or Lewis acid catalysis | N-(3-Fluoropropyl)amidine derivative |

| Tetrazole | Azide (e.g., NaN₃) | Lewis acid catalysis | 1-(3-Fluoropropyl)-1H-tetrazole |

This table summarizes common transformations of the isocyanide group applicable to this compound.

Detailed Research Findings:

Oxidation: Isocyanides can be oxidized to isocyanates. Common oxidizing agents for this transformation include ozone, dimethyl sulfoxide (DMSO), or certain metal oxides. The oxidation of this compound would yield 1-fluoro-3-isocyanatopropane, a potentially useful building block for the synthesis of fluorinated carbamates and ureas.

Reduction: The reduction of isocyanides typically yields secondary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed. The reduction of this compound would result in N-(3-fluoropropyl)methylamine. The fluorine atom is generally stable to these reducing conditions.

| Transformation | Reagent(s) | General Reaction Conditions | Product |

| Oxidation | Ozone (O₃) or Dimethyl Sulfoxide (DMSO) | Low temperature for ozonolysis; heating for DMSO | 1-Fluoro-3-isocyanatopropane |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) or H₂/Catalyst (e.g., Pd/C) | Anhydrous ether or THF for LiAlH₄; pressure for hydrogenation | N-(3-Fluoropropyl)methylamine |

This table outlines the oxidative and reductive transformations of the isocyanide group in the context of this compound.

Systematic Fluorine Modifications

Modifying the fluorine content of the propyl chain can have a profound impact on the molecule's properties. This can involve the introduction of additional fluorine atoms or the complete replacement of hydrogen atoms with fluorine on specific carbons.

Detailed Research Findings:

The synthesis of analogues with increased fluorine content would likely require different starting materials rather than direct fluorination of this compound, which can be unselective.

Gem-Difluoro Analogues: To introduce a gem-difluoro group, a ketone precursor would be necessary. For example, the synthesis of a 1,1-difluoro-3-isocyanopropane analogue could start from a 3-oxocarboxylic acid ester. Fluorination with reagents such as diethylaminosulfur trifluoride (DAST) would yield the gem-difluoro ester, which could then be converted to the isocyanide.

Perfluorinated Analogues: The synthesis of perfluorinated isocyanides is challenging due to the high reactivity of perfluoroalkyl carbanions. However, methods starting from perfluorinated carboxylic acid derivatives have been developed. For instance, the conversion of a perfluorinated acid to the corresponding amine, followed by formylation and dehydration, could provide a route to perfluorinated alkyl isocyanides.

| Fluorination Pattern | Potential Starting Material | Key Fluorination Reagent/Method | Potential Product |

| 1,1-Difluoro | 3-Oxo-propylester | Diethylaminosulfur trifluoride (DAST) | 1,1-Difluoro-3-isocyanopropane |

| 2,2-Difluoro | 2-Oxo-propylamine derivative | DAST or other fluorinating agents | 2,2-Difluoro-3-isocyanopropane |